Etalocib
Descripción general
Descripción
Etalocib is a drug candidate that was under development for the treatment of various types of cancer. It acts as a leukotriene B4 receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist . Despite its potential, clinical trials for this compound were suspended due to a lack of efficacy .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for Etalocib are not well-documented, likely due to its status as an investigational drug. Typically, such compounds are synthesized in controlled laboratory environments to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Etalocib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Etalocib has been explored for its potential in treating various cancers, including non-small cell lung cancer and pancreatic cancer . It has also been studied for its effects on inflammatory conditions such as asthma, psoriasis, and ulcerative colitis . In addition to its medical applications, this compound’s role as a leukotriene B4 receptor antagonist and peroxisome proliferator-activated receptor gamma agonist makes it a valuable compound for research in biochemistry and pharmacology.
Mecanismo De Acción
Etalocib exerts its effects by acting as a leukotriene B4 receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist . By blocking leukotriene B4 receptors, it reduces inflammation and inhibits the proliferation of cancer cells. As a peroxisome proliferator-activated receptor gamma agonist, it modulates gene expression involved in glucose and lipid metabolism, further contributing to its anti-inflammatory and anti-cancer properties .
Comparación Con Compuestos Similares
Montelukast: Another leukotriene receptor antagonist used primarily for asthma and allergic rhinitis.
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes.
Comparison: Etalocib is unique in that it combines the properties of both a leukotriene B4 receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist . This dual action makes it a versatile compound with potential applications in both oncology and inflammatory diseases. Unlike Montelukast, which is primarily used for respiratory conditions, this compound’s anti-cancer properties set it apart. Compared to Rosiglitazone, this compound’s additional leukotriene B4 receptor antagonism provides a broader range of therapeutic effects.
Actividad Biológica
Etalocib, also known as LY293111, is a compound that has garnered attention for its biological activity as a leukotriene B4 (LTB4) receptor antagonist and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
-
Leukotriene B4 Receptor Antagonism :
- This compound acts primarily as an antagonist to the LTB4 receptor (BLT1), which is involved in mediating inflammatory responses. LTB4 is known to attract immune cells such as neutrophils and macrophages to sites of inflammation, thereby playing a critical role in various inflammatory diseases .
- By blocking the BLT1 receptor, this compound may reduce inflammation and tissue damage associated with conditions like asthma, psoriasis, and ulcerative colitis .
-
PPARγ Activation :
- In addition to its role as a BLT1 antagonist, this compound has been shown to activate PPARγ, a nuclear receptor that regulates gene expression involved in glucose metabolism and fatty acid storage. Activation of PPARγ is linked to anti-inflammatory effects and improved insulin sensitivity .
- This dual action suggests that this compound could be beneficial in treating metabolic disorders alongside inflammatory conditions.
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials targeting various conditions:
- Cancer : Clinical trials assessed its efficacy in treating non-small cell lung cancer and pancreatic cancer. However, these trials were suspended due to insufficient evidence of efficacy .
- Inflammatory Conditions : Trials were also conducted for asthma, psoriasis, and ulcerative colitis. Similar to cancer studies, these trials faced challenges regarding efficacy, leading to their discontinuation .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study highlighted the structural basis of BLT1 activation by LTB4, revealing critical interactions that this compound may disrupt. This structural understanding aids in the rational design of more effective BLT1 antagonists .
- Another investigation into PPARγ ligands indicated that compounds similar to this compound could enhance anti-inflammatory responses while modulating metabolic pathways .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Asthma Management : In a cohort study involving patients with severe asthma, the administration of this compound demonstrated a reduction in exacerbation rates compared to placebo, although statistical significance was not achieved due to sample size limitations.
- Psoriasis Treatment : A small clinical trial reported improvements in psoriasis severity scores among participants treated with this compound over 12 weeks, suggesting its potential role in managing chronic inflammatory skin conditions.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Potential Applications |
---|---|---|
LTB4 Receptor Antagonism | Inhibits recruitment of immune cells | Asthma, psoriasis, ulcerative colitis |
PPARγ Agonism | Modulates gene expression for metabolism | Metabolic syndrome, diabetes management |
Anti-inflammatory Effects | Reduces cytokine release from immune cells | Chronic inflammatory diseases |
Propiedades
IUPAC Name |
sodium;2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6.Na/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23;/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDIMGQSBSDJNC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32FNaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152608-41-8 | |
Record name | Etalocib sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152608418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETALOCIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993NUX18GO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.